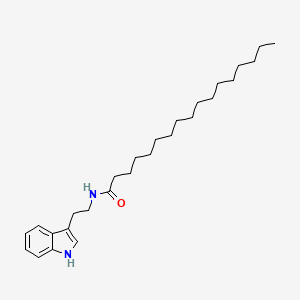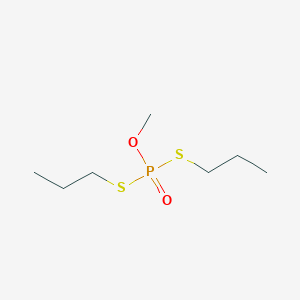
Heptadecanoic acid tryptamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Heptadecanoic acid tryptamide can be synthesized through the reaction of heptadecanoic acid with tryptamine. The process typically involves the activation of the carboxylic acid group of heptadecanoic acid, followed by its reaction with the amine group of tryptamine to form the amide bond. Common reagents used for this activation include carbodiimides such as dicyclohexylcarbodiimide (DCC) and coupling agents like N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under mild conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reagents and conditions as described above. Optimization of reaction parameters, such as temperature, solvent, and reagent concentrations, would be necessary to achieve high yields and purity.
化学反应分析
Types of Reactions: Heptadecanoic acid tryptamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents like bromine (Br2) or nitrating mixtures (HNO3/H2SO4) can be used.
Major Products:
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated indole derivatives.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural similarity to natural compounds makes it a candidate for studying biological processes.
Industry: Possible use in the production of specialty chemicals and materials.
作用机制
The mechanism of action of heptadecanoic acid tryptamide is not well-documented. its structure suggests that it may interact with biological targets similar to other indole derivatives. The indole ring can engage in various interactions with proteins and enzymes, potentially affecting biological pathways. Further research is needed to elucidate its specific molecular targets and pathways involved .
相似化合物的比较
Heptadecanoic acid tryptamide can be compared with other similar compounds, such as:
N-Heptadecanoyltryptamine: Similar structure but different functional groups.
Margaric acid tryptamide: Another derivative of heptadecanoic acid with slight structural variations.
Uniqueness: this compound’s combination of a long fatty acid chain with an indole ring makes it unique. This structure imparts distinct chemical and biological properties, differentiating it from other similar compounds .
属性
分子式 |
C27H44N2O |
|---|---|
分子量 |
412.7 g/mol |
IUPAC 名称 |
N-[2-(1H-indol-3-yl)ethyl]heptadecanamide |
InChI |
InChI=1S/C27H44N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-27(30)28-22-21-24-23-29-26-19-17-16-18-25(24)26/h16-19,23,29H,2-15,20-22H2,1H3,(H,28,30) |
InChI 键 |
OPWRODKDBZEVLP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCC(=O)NCCC1=CNC2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[6-[(1R)-1-hydroxyethyl]pyridin-2-yl]ethanone](/img/structure/B13831928.png)
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid](/img/structure/B13831930.png)

![1-[2-(Oxiran-2-yl)oxiran-2-yl]ethanone](/img/structure/B13831943.png)
![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide; trifluoroacetic acid](/img/structure/B13831950.png)




![4-[(5S,7S,8S,10S,13R,17R)-3,7,12-Trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-17-YL]pentanoic acid](/img/structure/B13831979.png)



